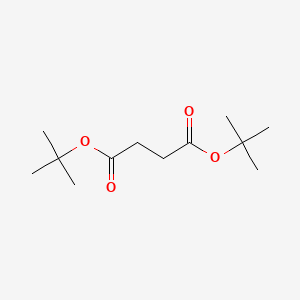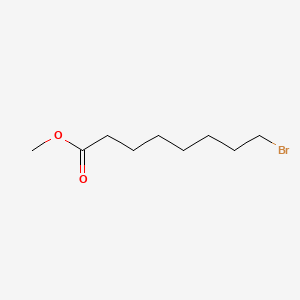![molecular formula C8H6N2O2 B1600498 9-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-on CAS No. 123458-49-1](/img/structure/B1600498.png)
9-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-on
Übersicht
Beschreibung
9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused pyridine and pyrimidine ring system with a hydroxyl group at the 9th position. It is known for its potential biological activities and has been studied for various applications in pharmaceuticals and other scientific research areas.
Wissenschaftliche Forschungsanwendungen
9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one has been explored for various scientific research applications, including:
Biochemische Analyse
Biochemical Properties
9-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to undergo alkylation at the oxygen atom, and electrophilic substitution mainly occurs at position 8 of the molecule . These interactions suggest that 9-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one can participate in various biochemical pathways, potentially influencing the activity of enzymes and proteins involved in these reactions.
Cellular Effects
The effects of 9-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that 9-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one can inhibit DNA-dependent protein kinase, which plays a role in cell signaling and DNA repair . This inhibition can lead to changes in gene expression and cellular metabolism, impacting cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of 9-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s ability to undergo alkylation and electrophilic substitution suggests that it can form covalent bonds with specific biomolecules, altering their function . Additionally, its inhibition of DNA-dependent protein kinase indicates that 9-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one can modulate enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the alkylation of 9-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through extended heating with excess methyl iodide in DMSO in the presence of KOH . This reaction’s success and the compound’s stability over time are essential for its sustained biochemical activity.
Dosage Effects in Animal Models
The effects of 9-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biochemical effects, while higher doses could lead to toxic or adverse effects. For instance, the oral LD50 for female mice is reported to be between 300 and 500 mg/kg . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential toxicity.
Metabolic Pathways
9-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s alkylation and electrophilic substitution reactions suggest that it can participate in metabolic processes that modify its structure and function . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity.
Transport and Distribution
The transport and distribution of 9-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one within cells and tissues are essential for its biochemical effects. The compound’s interactions with transporters and binding proteins determine its localization and accumulation in specific cellular compartments . These interactions can influence the compound’s bioavailability and efficacy in biochemical reactions.
Subcellular Localization
The subcellular localization of 9-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several methods. One common approach involves the alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. This reaction typically takes place at the oxygen atom, with electrophilic substitution occurring mainly at position 8 of the molecule . For instance, the alkylation can be successfully accomplished by extended heating with excess methyl iodide in dimethyl sulfoxide (DMSO) in the presence of potassium hydroxide (KOH), resulting in the formation of the O-methylated product .
Industrial Production Methods
While specific industrial production methods for 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply. The use of continuous flow reactors and other advanced technologies could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Electrophilic Substitution: Reactions such as aminomethylation, nitration, halogenation, and azo coupling have been studied.
Common Reagents and Conditions
Methyl Iodide: Used in alkylation reactions in the presence of DMSO and KOH.
Sodium Hydride: Another reagent used for methylation of the compound.
Major Products Formed
O-Methylated Product: Formed during the alkylation of 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one.
Wirkmechanismus
The exact mechanism of action of 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is not fully elucidated. it is likely to interact with various molecular targets and pathways, similar to other compounds in its class. For example, related compounds like paliperidone exert their effects through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: This compound undergoes similar alkylation and electrophilic substitution reactions.
Uniqueness
9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 9th position, which influences its reactivity and potential biological activity. Its ability to undergo various electrophilic substitution reactions and form stable products makes it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
9-hydroxypyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-6-2-1-5-10-7(12)3-4-9-8(6)10/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKXTVQYIICBMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=O)C=CN=C2C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473695 | |
| Record name | 9-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123458-49-1 | |
| Record name | 9-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one a promising scaffold for drug development?
A1: Research indicates that 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one derivatives show promise as inhibitors of botulinum neurotoxin A light chain (BoNT/A LC), a metalloprotease. [] This neurotoxin is incredibly potent and poses a significant health threat. The identified scaffold offers opportunities for developing inhibitors with enhanced efficacy and specificity against BoNT/A LC. []
Q2: How do 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one derivatives interact with BoNT/A LC?
A2: While initial studies focused on metal chelation as the primary mechanism of action, researchers are exploring a "catch and anchor" strategy. [] This approach involves designing bifunctional 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one derivatives that not only chelate the metal ion within the enzyme's active site but also form a covalent bond with the enzyme. This covalent interaction could lead to more potent and long-lasting inhibition of BoNT/A LC. [, ]
Q3: What is known about the structure-activity relationship (SAR) of 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one derivatives as BoNT/A LC inhibitors?
A3: Researchers have synthesized and tested a series of 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one derivatives, exploring various substitutions on the core structure. [, ] These studies have revealed key structural features crucial for enhancing inhibitory activity against BoNT/A LC. This knowledge guides further optimization efforts to improve potency and selectivity.
Q4: Has the covalent modification of BoNT/A LC by 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one derivatives been confirmed?
A4: Yes, studies have employed various methods to validate the covalent modification of BoNT/A LC by specifically designed 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one derivatives. These methods include FRET (Förster resonance energy transfer) assays, mass spectrometry analysis, and exhaustive enzyme dialysis. [] These findings strongly support the proposed "catch and anchor" mechanism of inhibition.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one](/img/structure/B1600416.png)




![(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride](/img/structure/B1600426.png)







